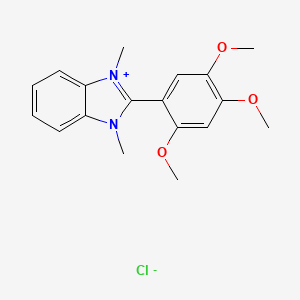![molecular formula C15H18N2O6 B5233220 methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate CAS No. 5735-73-9](/img/structure/B5233220.png)
methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate
Übersicht
Beschreibung
Methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate, also known as DMNB, is a chemical compound that has gained popularity in scientific research due to its unique properties. DMNB is a nitrobenzoate derivative that is used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells and tissues.
Wirkmechanismus
Methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate works by reacting with ROS to form a fluorescent adduct that emits a green fluorescence when excited with blue light. The fluorescence intensity is directly proportional to the amount of ROS present in the sample, allowing for quantitative analysis of ROS levels. methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate has been shown to selectively detect superoxide anion (O2-) and peroxynitrite (ONOO-) in biological systems.
Biochemical and Physiological Effects:
methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate has been shown to have no significant cytotoxicity at low concentrations and does not interfere with cellular processes. However, at high concentrations, methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate can induce oxidative stress and cause cell death. methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate has been used to study the effects of ROS on various cellular processes such as apoptosis, autophagy, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate is its high sensitivity and selectivity for ROS detection. methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate can be used in a variety of biological systems, including live cells, tissues, and animal models. methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate is also easy to use and can be incorporated into existing experimental protocols. However, methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate has some limitations, such as its potential for inducing oxidative stress at high concentrations and its limited ability to detect other ROS species besides O2- and ONOO-.
Zukünftige Richtungen
There are several future directions for methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate research, including the development of new fluorescent probes that can detect other ROS species and the use of methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate in clinical settings to diagnose and monitor oxidative stress-related diseases. methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate can also be used to study the effects of antioxidants and other ROS scavengers on cellular processes. Additionally, methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate can be used in combination with other imaging techniques such as confocal microscopy and flow cytometry to provide a more comprehensive understanding of ROS dynamics in biological systems.
Conclusion:
In conclusion, methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate is a valuable tool for studying oxidative stress in biological systems. Its high sensitivity and selectivity for ROS detection make it a popular choice for researchers in various fields. methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate has a wide range of applications, from basic research to clinical diagnostics, and its potential for future development is vast.
Synthesemethoden
Methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate can be synthesized using a multistep process that involves the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by the reaction with 2,6-dimethylmorpholine and methyl chloroformate. The final product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate has been widely used as a fluorescent probe to detect ROS in cells and tissues. ROS are highly reactive molecules that can cause oxidative damage to proteins, lipids, and DNA, leading to various diseases such as cancer, diabetes, and Alzheimer's disease. methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate is a highly sensitive probe that can detect ROS in real-time and in situ, making it a valuable tool for studying oxidative stress in biological systems.
Eigenschaften
IUPAC Name |
methyl 3-(2,6-dimethylmorpholine-4-carbonyl)-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-9-7-16(8-10(2)23-9)14(18)11-4-12(15(19)22-3)6-13(5-11)17(20)21/h4-6,9-10H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQWJUBJSXANTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386562 | |
| Record name | ST042058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate | |
CAS RN |
5735-73-9 | |
| Record name | ST042058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone](/img/structure/B5233147.png)
![sec-butyl 4-[4-(acetyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5233149.png)
![N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B5233151.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5233153.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5233157.png)

![N-(4-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5233177.png)
![(1H-benzimidazol-2-ylmethyl){[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5233182.png)
![3-(3,4-dimethoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233184.png)

![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)
![6-(2-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5233213.png)
![2-chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B5233225.png)